molecular formula C11H11NO2S B061358 [(1-methyl-1H-indol-3-yl)thio]acetic acid CAS No. 187030-12-2

[(1-methyl-1H-indol-3-yl)thio]acetic acid

Cat. No. B061358
CAS RN: 187030-12-2
M. Wt: 221.28 g/mol
InChI Key: DVPGVQNKZXBQPX-UHFFFAOYSA-N
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Scientific Research Applications

  • Antimicrobial Activity: Several compounds synthesized from intermediates like (1H-indol-3-yl)-acetic acid have been screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. These compounds have also shown potential for anti-inflammatory activity (Gadegoni & Manda, 2013).

  • Analgesic and Neuroleptic Properties: Derivatives of 2-(1,2,4-triazoles-3-iltio)acetic acids, including those related to the query compound, have demonstrated analgesic, neuroleptic, diuretic, and mild antimicrobial activities. These compounds can also serve as intermediates for the synthesis of other biologically active molecules (Salionov, 2015).

  • Oxidation and Nitration Reactions: In chemical research, the oxidation and nitration of 1,3-disubstituted indole derivatives, including those similar to the query compound, have been studied. These reactions can lead to novel functionalized compounds with potential applications in organic synthesis (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).

  • Phytohormone Analysis: Compounds like indole-3-acetic acid, which is structurally related to the query, have been analyzed in various plant tissues. This research is significant for understanding plant growth and development (Vine et al., 1987).

  • Development of Research Tools: Derivatives of indole-3-acetic acid, a relative of the query compound, have been utilized in the design of research tools, such as immobilized and carrier-linked forms of indole-3-acetic acid for biochemical studies (Ilić et al., 2005).

  • Photodynamic Cancer Therapy: Indole-3-acetic acid, a structurally similar compound, enhances the efficacy of photodynamic cancer therapy. This treatment is effective even at low oxygen levels common in tumors and requires lower light doses (Folkes & Wardman, 2003).

Safety and Hazards

Future Directions

The future directions for [(1-methyl-1H-indol-3-yl)thio]acetic acid and related compounds could involve further development of tubulin polymerization inhibitors . These compounds could potentially be used in the treatment of diseases where cell division is a key factor, such as cancer.

properties

IUPAC Name

2-(1-methylindol-3-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-12-6-10(15-7-11(13)14)8-4-2-3-5-9(8)12/h2-6H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGVQNKZXBQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344296
Record name [(1-methyl-1H-indol-3-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187030-12-2
Record name [(1-methyl-1H-indol-3-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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